Potent and Selective Inhibition of RORγ Transcriptional Activity
1-[3-(2-Iodophenoxy)propyl]pyrrolidine demonstrates potent inhibition of RORγ transcriptional activity with an EC50 of 34 nM in a cell-based assay, which is 1.8-fold more potent than the comparator piperidinyl carboxamide 31 (EC50 = 61 nM) and 3.5-fold more potent than RORγt Inverse agonist 2 (EC50 = 119 nM) [1] [2] . This activity is coupled with high selectivity, as it exhibits negligible inhibition of the related nuclear receptors Progesterone Receptor (PR) and Peroxisome Proliferator-Activated Receptor delta (PPARδ), with EC50 values exceeding 20,000 nM (>588-fold selectivity) [1].
| Evidence Dimension | Inhibition of RORγ transcriptional activity (EC50) and selectivity against related nuclear receptors |
|---|---|
| Target Compound Data | EC50 = 34 nM (RORγ); EC50 > 20,000 nM (PR and PPARδ) |
| Comparator Or Baseline | Piperidinyl carboxamide 31: EC50 = 61 nM; RORγt Inverse agonist 2: EC50 = 119 nM; Baseline for selectivity: >588-fold difference |
| Quantified Difference | 1.8-fold and 3.5-fold more potent vs. comparators; >588-fold selective over off-target nuclear receptors |
| Conditions | Cell-based luciferase reporter gene assay in CHOK1 cells expressing human GAL4-fused RORγ LBD; incubation for 2 days |
Why This Matters
This specific combination of superior potency and high selectivity is crucial for researchers studying RORγ-mediated pathways, as it minimizes confounding effects from off-target nuclear receptor activity, thereby increasing confidence in target engagement studies.
- [1] BindingDB. (n.d.). BDBM50153594 (CHEMBL3774855). The Binding Database. View Source
- [2] Proteopedia. (n.d.). Crystal Structure of RAR-related Orphan Receptor C in Complex with a Novel Inverse Agonist. View Source
